molecular formula C14H20BFO3 B12963696 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol CAS No. 1392236-44-0

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol

Cat. No.: B12963696
CAS No.: 1392236-44-0
M. Wt: 266.12 g/mol
InChI Key: OGILMDDUYZSTFU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol is a boronic ester derivative that has gained attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with a fluoro group and an ethanol moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction forms the boronic ester intermediate.

    Substitution Reaction: The boronic ester intermediate is then subjected to a substitution reaction with 2-bromoethanol in the presence of a palladium catalyst and a base like sodium carbonate. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The fluoro group can be reduced under specific conditions to form the corresponding hydrogenated product.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetaldehyde or 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid.

    Reduction: Formation of 2-(2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the coupling partner used.

Scientific Research Applications

2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.

    Biology: The compound can be used in the development of fluorescent probes for biological imaging.

    Industry: The compound is used in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in organic synthesis and catalysis. The fluoro group enhances the compound’s reactivity and stability, while the ethanol moiety provides additional functionalization possibilities.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanol stands out due to the presence of the ethanol moiety, which provides additional functionalization options. The fluoro group also enhances its reactivity and stability, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

1392236-44-0

Molecular Formula

C14H20BFO3

Molecular Weight

266.12 g/mol

IUPAC Name

2-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol

InChI

InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)11-5-6-12(16)10(9-11)7-8-17/h5-6,9,17H,7-8H2,1-4H3

InChI Key

OGILMDDUYZSTFU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CCO

Origin of Product

United States

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